molecular formula C11H19F3N2O2 B1287149 Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1255098-67-9

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1287149
CAS RN: 1255098-67-9
M. Wt: 268.28 g/mol
InChI Key: LGIQYBKJHLHGST-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. The tert-butyl group is a common protecting group in organic synthesis, and the piperidine ring is a structural motif present in many pharmaceuticals. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of a compound, often leading to increased metabolic stability and lipophilicity .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported through various methods. For instance, an asymmetric synthesis of a related compound was achieved using diastereoselective reduction and isomerization steps, which proved to be scalable for large-scale operations . Another synthesis involved a simple low-cost amination reaction using inexpensive reagents . Additionally, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been described, which are useful intermediates for further functionalization . These methods highlight the versatility and practicality of synthesizing tert-butyl piperidine derivatives for use in medicinal chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine derivatives have been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray crystallography . These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecules. For example, X-ray diffraction studies have revealed the presence of intramolecular hydrogen bonds in some derivatives, which can influence the stability and reactivity of the compounds .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives participate in a variety of chemical reactions. They can undergo allylation , formylation , and be used to synthesize Schiff base compounds . These reactions expand the utility of tert-butyl piperidine derivatives as intermediates for the synthesis of more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compounds. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of molecules, making them more suitable for drug development . Computational methods such as density functional theory (DFT) have been used to optimize molecular structures and predict properties such as molecular electrostatic potential and frontier molecular orbitals .

properties

IUPAC Name

tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIQYBKJHLHGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610365
Record name tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255098-67-9
Record name 1-Piperidinecarboxylic acid, 4-amino-3-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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